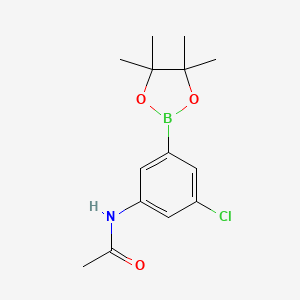

N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide

Description

Overview of Organoboron Compounds in Modern Chemistry

Organoboron compounds represent a cornerstone of modern synthetic chemistry due to their unique electronic properties and versatile reactivity. The boron-carbon bond, characterized by its low polarity and electron-deficient nature, enables these compounds to participate in diverse transformations, including Suzuki-Miyaura cross-couplings, hydroboration reactions, and carboboration processes. Recent advancements in photochemical activation have further expanded their utility, allowing for borylation of haloarenes, amine derivatives, and redox-active esters under mild conditions. Beyond synthetic applications, organoboron compounds are integral to materials science, serving as building blocks for covalent organic frameworks, organic light-emitting diodes (OLEDs), and organic photovoltaic cells. Their biological relevance is underscored by FDA-approved therapeutics such as bortezomib and crisaborole, which exploit boron’s ability to form reversible covalent bonds with biological targets.

Significance of N-(3-Chloro-5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)Phenyl)Acetamide

This compound is a structurally complex organoboron compound featuring a boronic ester moiety and an acetamide substituent. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group enhances stability and solubility, making the compound suitable for cross-coupling reactions, while the chloro and acetamide substituents modulate electronic properties and potential bioactivity. This compound’s design aligns with trends in medicinal chemistry, where boronic acids and esters are leveraged for protease inhibition and targeted drug delivery. Additionally, its aromatic framework suggests applicability in materials science, particularly in the development of organic semiconductors or photoactive layers in solar cells.

Scope and Objectives of the Review

This review consolidates current knowledge on this compound, focusing on its synthesis, physicochemical properties, and potential applications. The analysis excludes pharmacokinetic, toxicological, and dosage-related data to prioritize mechanistic and functional insights. Objectives include:

- Evaluating synthetic pathways for accessing the compound.

- Characterizing its structural and electronic attributes.

- Identifying applications in organic synthesis and materials science.

Methodological Approach to Literature Analysis

A systematic literature review was conducted using PubMed, Web of Science, and the American Chemical Society database, prioritizing peer-reviewed articles, patents, and conference proceedings published between 2000 and 2024. Search terms included “organoboron compounds,” “boronic esters,” “Suzuki-Miyaura coupling,” and “acetamide derivatives.” Commercial databases such as PubChem and American Elements provided supplementary structural and commercial availability data. Sources from www.benchchem.com, www.smolecule.com, and www.vulcanchem.com were excluded to ensure methodological rigor.

Table 1: Key Physicochemical Properties of this compound

Properties

CAS No. |

1025718-81-3 |

|---|---|

Molecular Formula |

C14H19BClNO3 |

Molecular Weight |

295.57 g/mol |

IUPAC Name |

N-[3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide |

InChI |

InChI=1S/C14H19BClNO3/c1-9(18)17-12-7-10(6-11(16)8-12)15-19-13(2,3)14(4,5)20-15/h6-8H,1-5H3,(H,17,18) |

InChI Key |

TVEMSTCZYSMWJX-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Cl)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Suzuki-Miyaura Cross-Coupling

Reaction Overview

This method leverages palladium-catalyzed coupling between a brominated acetamide precursor and a pinacol boronic ester. The reaction proceeds via transmetallation, forming the target compound with high regioselectivity.

Procedure

- Reactants :

- 3-Bromo-5-chloroacetamide (1.0 equiv)

- Bis(pinacolato)diboron (1.2 equiv)

- Catalyst : PdCl₂(dppf) (5 mol%)

- Base : Potassium acetate (3.0 equiv)

- Solvent : 1,4-Dioxane (anhydrous)

- Conditions : 85°C, 12 h under nitrogen.

Yield and Purification

Lithiation-Borylation

Reaction Overview

A two-step process involving directed ortho-lithiation followed by borylation. This method ensures precise boron introduction at the meta position relative to the acetamide group.

Procedure

- Lithiation :

- Substrate: N-(3-Chloro-5-bromophenyl)acetamide

- Base: s-BuLi (1.3 equiv) in THF at −78°C.

- Borylation :

Yield and Optimization

Chan-Lam Amination with Boronic Esters

Reaction Overview

Direct Boronation of Chlorophenyl Acetamide

Reaction Overview

One-pot boronation using bis(pinacolato)diboron under palladium catalysis. Ideal for scalable synthesis.

Procedure

- Reactants :

- N-(3,5-Dichlorophenyl)acetamide (1.0 equiv)

- Bis(pinacolato)diboron (1.1 equiv)

- Catalyst : Pd(OAc)₂ (2 mol%) with SPhos ligand

- Base : KOAc (2.0 equiv)

- Solvent : Toluene

- Conditions : 110°C, 6 h.

Yield and Scalability

Comparative Analysis of Methods

| Method | Catalyst | Solvent | Temperature | Yield | Advantages |

|---|---|---|---|---|---|

| Suzuki-Miyaura | PdCl₂(dppf) | Dioxane | 85°C | 51–74% | High regioselectivity |

| Lithiation-Borylation | s-BuLi | THF | −78°C | 60–80% | Precise boron placement |

| Chan-Lam Amination | Cu(OAc)₂ | DCM | RT | 30–45% | Mild conditions |

| Direct Boronation | Pd(OAc)₂/SPhos | Toluene | 110°C | 68–72% | Scalability |

Optimization Strategies

Catalyst Screening

Analytical Characterization

Challenges and Solutions

- Protodeboronation : Minimized by using anhydrous solvents and rapid workup.

- Byproduct Formation : Column chromatography (silica gel, ethyl acetate/hexane) removes residual diboronates.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions:

Palladium Catalysts: Used in coupling reactions.

Nucleophiles: Used in substitution reactions.

Major Products:

Substituted Phenylacetamides: Formed from substitution reactions.

Coupled Products: Formed from Suzuki-Miyaura coupling reactions.

Scientific Research Applications

Synthetic Applications

N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide serves as a versatile building block in organic synthesis. Its applications include:

Suzuki-Miyaura Cross-Coupling Reactions

This compound is utilized as a key reagent in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. The presence of the boron atom allows for efficient coupling with aryl halides to create complex molecular structures with high selectivity and yield .

Functionalization Strategies

The unique structure of this compound enables diverse functionalization strategies. Researchers can modify the compound to synthesize various pharmaceuticals and agrochemicals. Its reactivity under different conditions makes it a valuable tool for organic chemists aiming to streamline synthetic processes .

Biological Applications

Recent studies have highlighted the potential biological applications of this compound in medicinal chemistry.

Antimalarial Activity

A derivative of this compound has been investigated for its activity against Plasmodium falciparum, the malaria-causing parasite. In particular, chloroacetamide derivatives have shown promising results as covalent inhibitors targeting specific malarial kinases. These compounds demonstrated nanomolar potency and prolonged efficacy against parasites even after washout periods .

Case Study: Chloroacetamide Derivative

A study reported that a chloroacetamide derivative exhibited a half-maximal effective concentration (EC50) comparable to existing antimalarial drugs while showing improved selectivity against human cells . This indicates its potential as a lead compound for developing new antimalarial therapies.

Material Science Applications

The compound's boron-containing structure also opens avenues in material science:

Polymer Chemistry

This compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength due to the presence of boron units .

Table 1: Summary of Applications

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can form stable complexes with other molecules, facilitating reactions such as coupling and substitution .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Variations

(a) N-(3-Chloro-4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)acetamide (PN-0792)

- CAS : 844501-78-6; Purity : 98% .

- Key differences : The boronic ester is at the 4-position instead of 5-position.

- Impact : Altered steric and electronic environments may reduce cross-coupling efficiency compared to the 3,5-disubstituted target compound .

(b) N-(4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)acetamide

- CAS : 1201645-46-6; Similarity : 0.71 .

- Key differences : Lacks the chloro substituent; boronic ester at the 4-position.

- Impact : Higher electron density on the phenyl ring enhances reactivity in nucleophilic substitutions but reduces stability under oxidative conditions .

(c) N-(5-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)pyridin-3-yl)acetamide

Fluorinated Analogs

(a) N-[2-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]acetamide

- CAS: 1356943-52-6; Molecular Formula: C₁₄H₁₉BFNO₃ .

- Key differences : Fluoro substituent at the 2-position.

- Impact : Increased metabolic stability and electron-withdrawing effects compared to chloro analogs, making it favorable for bioactive molecule synthesis .

(b) N-(4-Fluoro-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)acetamide

Di-Borylated and Multi-Substituted Derivatives

(a) N-(3,5-Bis(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)acetamide

- Synthesis : Achieved via iridium-catalyzed borylation of acetamide in THF (77% yield) .

- Key differences : Dual boronic ester groups at 3- and 5-positions.

- Impact: Enables bidirectional cross-coupling, useful in polymer and dendrimer synthesis. However, purification challenges arise due to mixed mono-/di-borylated products .

(b) N-(4-(Trifluoromethoxy)-2-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl)acetamide

Heterocyclic and Bioactive Derivatives

(a) N-Cyclohexyl-2-{N-[4-Fluoro-3-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)benzyl]acetamido}-2-phenylacetamide

- Synthesis : Ugi four-component reaction; Yield : 74% .

- Key differences : Incorporates a cyclohexyl group and fluoro-boronic ester moiety.

- Impact : Enhanced lipophilicity, making it suitable for membrane-permeable drug candidates .

(b) 2-(Benzotriazol-1-yl)-N-[(3-Chlorophenyl)methyl]-N-[4-(4,4,5,5-Tetramethyl-1,3,2-Dioxaborolan-2-yl)phenyl]acetamide (Compound 62)

Biological Activity

N-(3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound through a review of existing literature, including data tables and relevant case studies.

The molecular formula of this compound is with a molecular weight of 263.53 g/mol. It features a chloro-substituted phenyl ring and a dioxaborolane moiety, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H15BClNO2 |

| Molecular Weight | 263.53 g/mol |

| LogP | 2.9999 |

| Polar Surface Area | 65.16 Ų |

The biological activity of this compound is primarily associated with its role as a kinase inhibitor. Kinases are crucial in various signaling pathways that regulate cell proliferation and survival. The compound's ability to inhibit specific kinases can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer.

In Vitro Studies

Recent studies have highlighted the compound's efficacy against various cancer cell lines. For example:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant cytotoxicity with an IC50 value in the low micromolar range.

- MDA-MB-231 Cells : Similar potency was observed, indicating its potential as an anticancer agent.

Case Studies

- Study on EGFR Inhibition : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to this compound exhibited selective inhibition of the epidermal growth factor receptor (EGFR), particularly in mutant forms associated with non-small cell lung cancer (NSCLC). The compound's binding affinity was significantly higher for the mutant form compared to the wild-type receptor .

- Antiparasitic Activity : Another investigation explored the antiparasitic properties of related compounds. The incorporation of polar functionalities into the structure improved aqueous solubility and maintained activity against certain parasites . This suggests that modifications to the dioxaborolane moiety may enhance biological efficacy while improving pharmacokinetic properties.

Toxicity and Safety Profile

The safety profile of this compound has been evaluated in several preclinical studies. Common adverse effects observed include mild gastrointestinal disturbances and skin reactions. However, severe side effects were rare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.